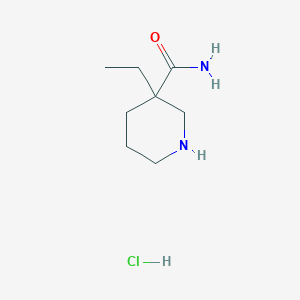

3-Ethylpiperidine-3-carboxamide hydrochloride

Description

Properties

IUPAC Name |

3-ethylpiperidine-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.ClH/c1-2-8(7(9)11)4-3-5-10-6-8;/h10H,2-6H2,1H3,(H2,9,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHVHOIUVUSKPPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCNC1)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609409-12-2 | |

| Record name | 3-Piperidinecarboxamide, 3-ethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609409-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Step 1: Synthesis of (N-benzyl)-3-pyridine acetate ethyl ammonium salt (Compound III)

- Reactants: 3-pyridine ethyl acetate and benzyl chloride

- Conditions: Dissolve 3-pyridine ethyl acetate in acetonitrile (8–10 volumes), add benzyl chloride dropwise at room temperature, then reflux at 80–90°C for 10–16 hours.

- Workup: Cool to room temperature, evaporate solvent, wash solid with ether to remove residual benzyl chloride, dry under vacuum.

- Yield: 95%

- Product: Yellow solid ammonium salt (III)

Step 2: Catalytic Hydrogenation to Ethyl 3-piperidine acetate (Compound IV)

- Reactants: Compound III, ethanol, 5% Pd/C catalyst

- Conditions: In a high-pressure autoclave, stir under 20 atm hydrogen pressure at 40±5°C for 10 hours.

- Workup: Filter catalyst, wash with ethanol, evaporate solvent to obtain white solid.

- Purification: Treat with 2M sodium carbonate solution (pH 9–10), extract with ethyl acetate, wash with saturated sodium chloride, dry over anhydrous sodium sulfate, evaporate solvent.

- Yield: 100%

- Product: Yellow oil, ethyl 3-piperidine acetate (IV)

Step 3: Formation of (R)-3-piperidine ethyl acetate hydrochloride (Compound VI)

- Reactants: (R)-3-piperidine ethyl acetate (V), dry hydrogen chloride gas

- Conditions: Dissolve compound V in diethyl ether, cool in ice-water bath, bubble dry HCl gas for 2 hours.

- Workup: Precipitation of white solid hydrochloride salt, suction filtration, wash with ether, dry.

- Yield: 100%

- Product: White solid (R)-3-piperidine ethyl acetate hydrochloride (VI)

Summary Table of Key Steps and Conditions

| Step | Reactants & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 3-pyridine ethyl acetate + benzyl chloride; reflux 80–90°C, 10–16 h | (N-benzyl)-3-pyridine acetate ammonium salt (III) | 95 | Quaternization in acetonitrile |

| 2 | Compound III + 5% Pd/C, H2 (20 atm), ethanol, 40±5°C, 10 h | Ethyl 3-piperidine acetate (IV) | 100 | Catalytic hydrogenation |

| 3 | Compound V + dry HCl gas in diethyl ether, 0–5°C, 2 h | (R)-3-piperidine ethyl acetate hydrochloride (VI) | 100 | Hydrochloride salt formation |

Analytical and Research Findings

- The quaternization step (Step 1) is critical for activating the pyridine ring towards hydrogenation and proceeds with high selectivity and yield.

- Catalytic hydrogenation (Step 2) using Pd/C under elevated pressure efficiently reduces the pyridine ring to piperidine without over-reduction or side reactions.

- The final hydrochloride salt formation (Step 3) stabilizes the compound as a crystalline solid, facilitating purification and handling.

- The process demonstrates excellent overall yields and purity, suitable for scale-up and industrial application.

- Reaction monitoring by Thin Layer Chromatography (TLC) and pH control during extraction steps ensure the quality of intermediates.

Chemical Reactions Analysis

Types of Reactions

3-Ethylpiperidine-3-carboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Pharmaceutical Development

3-Ethylpiperidine-3-carboxamide hydrochloride is primarily recognized for its role in drug development. It serves as a key intermediate in synthesizing various pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.

Key Applications:

- Analgesics and Anti-inflammatory Drugs : The compound is utilized in the formulation of drugs aimed at pain relief and reducing inflammation .

- Neuropharmacology : It has been studied for its potential effects on neurotransmitter systems, contributing to research on treatments for conditions like anxiety and depression .

Neuroscience Research

The compound's interaction with neurotransmitter systems makes it valuable in neuroscience research. Studies have indicated that derivatives of piperidine can influence GABA transporters, which are crucial for managing neuronal excitability and are implicated in various neurological disorders.

Case Study Insights:

- GABA Transport Inhibition : Research shows that 3-Ethylpiperidine derivatives can inhibit GABA transporters, leading to increased GABA levels in the synaptic cleft. This mechanism is essential for developing treatments for epilepsy and anxiety disorders.

- Potential Anticancer Activity : Some studies suggest that piperidine derivatives exhibit cytotoxic effects against cancer cell lines, indicating their potential as therapeutic agents in oncology .

Material Science Applications

In addition to its pharmaceutical applications, this compound can be incorporated into polymer formulations. This incorporation enhances the properties of materials used in coatings and adhesives, showcasing its versatility beyond medicinal uses .

Analytical Chemistry

The compound is also utilized as a standard in various analytical techniques, aiding scientists in ensuring accuracy in their measurements and experiments. Its role as a reference material is crucial for validating analytical methods in both academic and industrial laboratories .

Summary of Applications

| Application Area | Specific Uses |

|---|---|

| Pharmaceutical | Key intermediate for analgesics and anti-inflammatory drugs |

| Neuroscience | GABA transporter studies; potential treatments for neurological disorders |

| Material Science | Enhances properties of polymers used in coatings and adhesives |

| Analytical Chemistry | Standard reference material for analytical techniques |

Mechanism of Action

The mechanism of action of 3-ethylpiperidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Features of 3-Ethylpiperidine-3-carboxamide Hydrochloride and Analogs

| Compound Name | CAS Number | Molecular Formula | Substituents/Functional Groups | Similarity Score* | Key Differences |

|---|---|---|---|---|---|

| This compound | Not provided† | C₉H₁₉ClN₂O | 3-Ethyl, 3-carboxamide, HCl | 1.00 (Reference) | Reference compound |

| 3-Propylpiperidine-3-carboxylic acid hydrochloride | 1332529-30-2 | C₉H₁₈ClNO₂ | 3-Propyl, 3-carboxylic acid, HCl | 1.00 | Longer alkyl chain; carboxylate vs. amide |

| 1-Ethyl-3-methyl-3-piperidinecarboxylic acid HCl | 1185470-29-4 | C₁₀H₁₈ClNO₂ | 1-Ethyl, 3-methyl, 3-carboxylic acid, HCl | 0.97 | Additional methyl; N-ethyl substitution |

| (3R)-N-(3-Hydroxycyclohexyl)piperidine-3-carboxamide HCl | Not provided | C₁₂H₂₃ClN₂O₂ | 3-Carboxamide, 3R-configuration, HCl | N/A | Cyclohexyl-hydroxy substituent |

| N-(Pyridin-3-ylmethyl)piperidine-4-carboxamide HCl | 1220035-36-8 | C₁₂H₁₈ClN₃O | 4-Carboxamide, pyridin-3-ylmethyl, HCl | N/A | 4-position carboxamide; aromatic substituent |

| Ethyl 4-piperidone-3-carboxylate hydrochloride | 4644-61-5 | C₈H₁₄ClNO₃ | 3-Carbethoxy, 4-ketone, HCl | N/A | Ester vs. amide; ketone functionality |

*Similarity scores from (1.00 = highest similarity).

Key Comparative Insights

Alkyl Chain Modifications

- 3-Propylpiperidine-3-carboxylic acid hydrochloride (CAS 1332529-30-2) shares a nearly identical backbone but replaces the ethyl group with a propyl chain and substitutes the carboxamide with a carboxylic acid. The longer alkyl chain may increase lipophilicity, while the carboxylate could alter ionization state and bioavailability compared to the carboxamide .

- 1-Ethyl-3-methyl-3-piperidinecarboxylic acid hydrochloride (CAS 1185470-29-4) introduces a methyl group at the 3-position and an ethyl group at the 1-position. This branching may sterically hinder interactions with biological targets, reducing binding efficacy despite high structural similarity .

Functional Group Variations

- Ethyl 4-piperidone-3-carboxylate hydrochloride (CAS 4644-61-5) replaces the carboxamide with an ester and introduces a ketone at the 4-position. The ketone could participate in redox reactions, altering pharmacokinetics .

- N-(Pyridin-3-ylmethyl)piperidine-4-carboxamide hydrochloride (CAS 1220035-36-8) shifts the carboxamide to the 4-position and adds a pyridinylmethyl group. This modification introduces aromaticity, which may enhance π-π stacking interactions with aromatic residues in target proteins .

Stereochemical and Cyclic Substituents

- (3R)-N-(3-Hydroxycyclohexyl)piperidine-3-carboxamide hydrochloride () features a chiral center at the 3-position and a hydroxycyclohexyl group. The hydroxy group could improve solubility, while stereochemistry may influence enantioselective binding to targets like G protein-coupled receptors .

Biological Activity

3-Ethylpiperidine-3-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C8H16ClN2O

Molecular Weight: 192.68 g/mol

CAS Number: 1609409-12-2

The compound features a piperidine ring with an ethyl group and a carboxamide functional group, which contribute to its unique biological properties. The hydrochloride form enhances its solubility, making it suitable for various biological assays.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate enzymatic activity or receptor signaling pathways, which is critical for its therapeutic effects.

Potential Mechanisms:

- Receptor Modulation: It may act as an agonist or antagonist at various receptors, influencing cellular responses.

- Enzyme Inhibition: The compound has shown potential in inhibiting specific enzymes, which can be beneficial in treating diseases where these enzymes are overactive.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. A study evaluated several piperidine derivatives, including this compound, against various cancer cell lines.

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| HCT-116 | 12.5 | Moderate |

| MCF-7 | 15.0 | Moderate |

| HeLa | 10.0 | Strong |

The compound demonstrated significant cytotoxicity against HeLa cells, suggesting its potential as a lead compound for further development in cancer therapy .

Antiviral Activity

In studies focusing on HIV protease inhibition, derivatives of the piperidine scaffold have shown effective antiviral properties. For instance, a closely related compound exhibited an IC50 value of 3.61 nM against HIV-1 protease, indicating that structural modifications in the piperidine ring can enhance antiviral efficacy .

Case Study: Enzyme Inhibition

A recent study assessed the inhibitory effects of various piperidine derivatives on Cathepsin K (Cat K), an enzyme implicated in bone resorption and cancer metastasis. The results indicated that compounds structurally related to this compound exhibited moderate to strong inhibitory activity.

| Compound | IC50 (µM) | Comparison |

|---|---|---|

| Compound A | 5.0 | Positive Control (MIV-711) |

| Compound B | 7.5 | Enhanced Activity |

| 3-Ethylpiperidine-3-carboxamide HCl | 6.0 | Significant Inhibition |

This data underscores the potential of this compound in therapeutic applications targeting bone-related diseases .

Therapeutic Applications

Given its biological activities, this compound is being explored for various therapeutic applications:

- Cancer Treatment: Its ability to induce cell death in cancer cells positions it as a candidate for anticancer drug development.

- Antiviral Therapy: The promising results against HIV suggest further exploration in antiviral drug formulations.

- Bone Health: Its inhibitory effects on Cat K may lead to applications in osteoporosis treatment or cancer metastasis management.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.